N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
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Description
N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Scientific Research Applications
Discovery and Optimization for Kinase Inhibition
Compounds structurally related to N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide have been identified as potent inhibitors of specific kinase families. For example, substituted pyridine and pyrimidine derivatives have been explored for their efficacy in inhibiting the Met kinase superfamily, showcasing their potential in cancer therapy due to their selective inhibition and favorable pharmacokinetic profiles. These discoveries highlight the ongoing efforts in optimizing chemical structures for enhanced solubility, enzyme potency, and selectivity towards specific cancer targets (Schroeder et al., 2009).
Anti-Inflammatory and Analgesic Agents
Research has also been conducted on derivatives of visnaginone and khellinone, leading to the synthesis of novel compounds with pronounced anti-inflammatory and analgesic activities. These activities were measured through COX-1/COX-2 inhibition assays, demonstrating the therapeutic potential of these molecules in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antitubercular and Antibacterial Activities
Further research into pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives has unveiled significant antitubercular and antibacterial properties. These studies involve the synthesis and biological screening of novel compounds, demonstrating their effectiveness against tuberculosis and various bacterial strains. The results from these studies indicate the importance of molecular scaffolds in designing drugs to combat infectious diseases (Bodige et al., 2019).
Histone Deacetylase Inhibition
The design and synthesis of compounds targeting histone deacetylases (HDACs) for cancer treatment have also been explored. Such research efforts aim to block cancer cell proliferation and induce apoptosis through selective inhibition of HDACs, demonstrating the therapeutic potential of these inhibitors in oncology (Zhou et al., 2008).
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-4-2-14(3-5-15)6-10-20-18(23)22-11-8-16(12-22)25-17-7-9-19-13-21-17/h2-5,7,9,13,16H,6,8,10-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMTZACDAMEOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.